

# spectroscopic data (NMR, IR, MS) of 6-Chloro-2-methoxynicotinaldehyde

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## Compound of Interest

Compound Name: 6-Chloro-2-methoxynicotinaldehyde

Cat. No.: B1353488

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## An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-2-methoxynicotinaldehyde

This technical guide offers a comprehensive overview of the spectroscopic data for **6-Chloro-2-methoxynicotinaldehyde** (CAS No. 95652-81-6). Designed for researchers, scientists, and professionals in drug development, this document provides available spectral data, detailed experimental protocols for data acquisition, and visualizations of the synthesis and analytical workflows.

## Chemical Structure and Properties

- IUPAC Name: 6-chloro-2-methoxypyridine-3-carbaldehyde
- Molecular Formula:  $C_7H_6ClNO_2$
- Molecular Weight: 171.58 g/mol
- Appearance: White to yellow solid.[\[1\]](#)
- Melting Point: 78-81°C.[\[1\]](#)

## Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectral data for **6-Chloro-2-methoxynicotinaldehyde**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Solvent/Frequency
10.17	s	-	1H	Aldehyde (-CHO)	$\text{CDCl}_3$ / 300 MHz[2]
8.07	d	8.04	1H	Pyridine Ring (H-4)	$\text{CDCl}_3$ / 300 MHz[2]
7.03	d	8.04	1H	Pyridine Ring (H-5)	$\text{CDCl}_3$ / 300 MHz[2]
3.79	s	-	3H	Methoxy (-OCH <sub>3</sub> )	$\text{CDCl}_3$ / 300 MHz[2]

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Experimental  $^{13}\text{C}$  NMR data for **6-Chloro-2-methoxynicotinaldehyde** is not readily available in the public domain. Predicted chemical shift ranges for the key functional groups are provided below based on typical values for structurally similar compounds.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
185-195	Aldehyde (-CHO)
110-165	Pyridine Ring Carbons
55-60	Methoxy (-OCH <sub>3</sub> )

**Table 3: Mass Spectrometry Data**

m/z	Ion	Ionization Method
172	$[\text{M}+\text{H}]^+$	Electrospray Ionization (ESI+) [2]

## Table 4: Infrared (IR) Spectroscopy Data

An experimental IR spectrum for **6-Chloro-2-methoxynicotinaldehyde** is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )
C=O (Aldehyde)	1685-1710 (Aromatic)
C-H (Aldehyde)	2700-2760 and 2800-2860
C-O (Methoxy)	1000-1300
C-Cl	~750

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **6-Chloro-2-methoxynicotinaldehyde**, adapted from methodologies for structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of its <sup>1</sup>H and <sup>13</sup>C nuclei.
- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **6-Chloro-2-methoxynicotinaldehyde**.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Number of Scans: 1024-4096 scans.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-220 ppm.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition of the molecule.
- Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
- Sample Preparation:
  - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
  - Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.

- ESI-MS Acquisition Parameters:
  - Ionization Mode: Positive ion mode ( $[M+H]^+$ ).
  - Capillary Voltage: 3-4 kV.
  - Cone Voltage: 20-40 V.
  - Source Temperature: 100-150 °C.
  - Mass Range: m/z 50-500.
- Data Analysis:
  - Identify the molecular ion peak ( $[M+H]^+$ ).
  - Analyze the isotopic pattern to confirm the presence of chlorine (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

## Infrared (IR) Spectroscopy

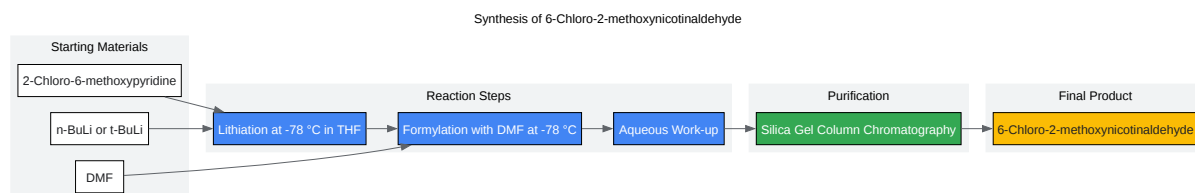
- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (ATR):
  - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
  - Record a background spectrum of the empty ATR crystal.
  - Place a small amount of the solid **6-Chloro-2-methoxynicotinaldehyde** sample onto the ATR crystal.
  - Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

- IR Acquisition Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Analysis:
  - Identify and label the major absorption bands in the spectrum.
  - Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.

## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates a common synthetic route for **6-Chloro-2-methoxynicotinaldehyde**.<sup>[1][2]</sup>



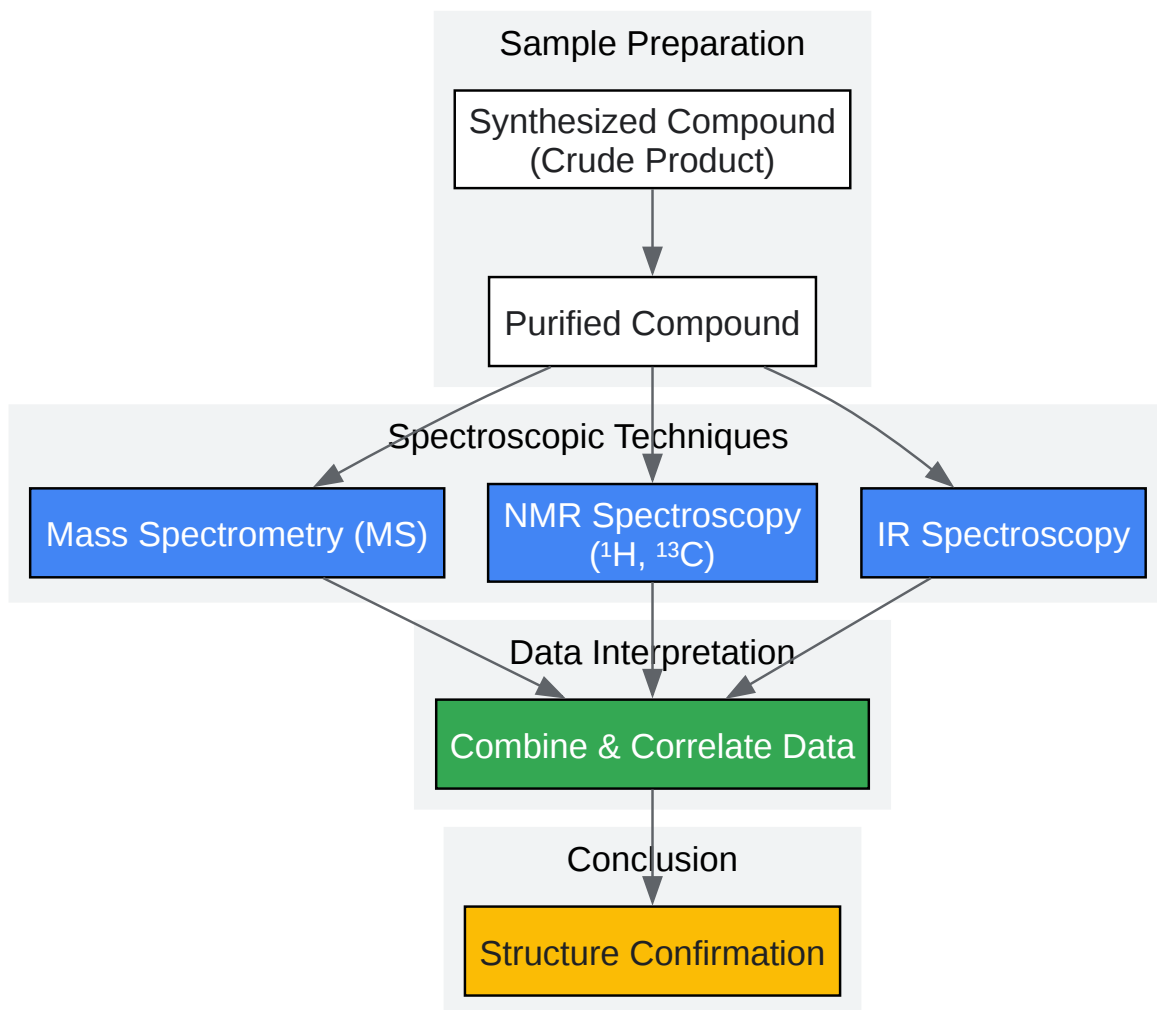
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Caption: Synthesis of **6-Chloro-2-methoxynicotinaldehyde**.

## Analytical Workflow

The diagram below outlines a general workflow for the spectroscopic characterization of a synthesized organic compound like **6-Chloro-2-methoxynicotinaldehyde**.

## General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectral analysis.



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## References

- 1. 6-chloro-2-methoxynicotinaldehyde CAS#: 95652-81-6 [m.chemicalbook.com]
- 2. 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 [chemicalbook.com]
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